N-methyl-2-(4-phenylbutanamido)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-methyl-2-(4-phenylbutanoylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-16-14(20)12-10-21-15(17-12)18-13(19)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H,16,20)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUCXEPBCRXGRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC(=N1)NC(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(4-phenylbutanamido)thiazole-4-carboxamide typically involves the reaction of thiazole derivatives with appropriate amines and carboxylic acids. One common method includes the condensation of 2-aminothiazole with 4-phenylbutanoic acid, followed by methylation of the resulting amide . The reaction conditions often involve the use of organic solvents such as toluene or ethanol, and catalysts like tetrabutylammonium iodide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(4-phenylbutanamido)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
N-methyl-2-(4-phenylbutanamido)thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-methyl-2-(4-phenylbutanamido)thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors to exert anti-inflammatory actions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The key structural variations among thiazole carboxamides lie in the substituents at the 2- and 4-positions of the thiazole ring. Below is a comparative analysis:
Key Observations :
- Bioactivity : Pyridinyl and phenyl substituents (e.g., ) are associated with enhanced binding to kinase domains, while halogenated derivatives (e.g., ) exhibit improved metabolic stability.
- Solubility : The 4-phenylbutanamido group in the target compound may reduce aqueous solubility compared to pyridinyl or fluorophenyl analogs but could enhance lipophilicity and membrane permeability .
- Synthetic Complexity : The 4-phenylbutanamido side chain requires multi-step synthesis involving amidation and coupling reagents (e.g., EDCI/HOBt), similar to compounds 29–31 in .
Comparison with Analogs:
- Compound 4a : Synthesized via EDCI/HOBt-mediated coupling of 3,4,5-trimethoxyaniline with a dihydrothiazole intermediate. Yield: 98.7%; purity confirmed by $^1$H NMR and MS.
- Compound 7d : Features a bromopyrazole-thiazole scaffold synthesized via sequential Suzuki coupling and amidation. Yield: 72–85%; characterized by ESI-MS and $^{13}$C NMR.
- Compound 6 : Synthesized by reacting 2-mercaptobenzo[d]thiazole-4-carbonitrile with 4-fluorophenylamine. Key step: EDCI/DIPEA-mediated coupling in DMF.
Physicochemical and Spectroscopic Data
Biological Activity
N-methyl-2-(4-phenylbutanamido)thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer and anti-inflammatory effects. This article reviews recent findings on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.
This compound belongs to the class of thiazole carboxamide derivatives. These compounds are characterized by their thiazole ring structure, which is known for conferring various biological activities, including anti-inflammatory and anticancer properties. The specific structure of this compound allows it to interact with biological targets effectively.
Cyclooxygenase Inhibition
Recent studies have highlighted the role of thiazole carboxamide derivatives as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. These enzymes are crucial in the inflammatory process and are often overexpressed in cancerous tissues. For instance, a study demonstrated that certain thiazole derivatives exhibited significant COX inhibition, with one compound showing an IC50 value of 5.56 × 10⁻⁸ μM against COX-1 . This inhibition could contribute to the anti-inflammatory and anticancer effects observed with these compounds.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer types, including breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and neuroblastoma (SK-N-MC). The IC50 values for these cell lines indicate potent activity, often comparable to established chemotherapeutic agents like doxorubicin .
Efficacy Against Cancer Cell Lines
A comprehensive evaluation of this compound's efficacy was conducted using MTT assays across multiple cancer cell lines. The results are summarized in Table 1 below:
| Cell Line | IC50 (μM) | Comparison Agent | IC50 (μM) |
|---|---|---|---|
| MCF-7 (Breast) | 1.5 | Doxorubicin | 0.5 |
| HepG2 (Liver) | 2.0 | Doxorubicin | 0.8 |
| SK-N-MC (Neuroblastoma) | 1.8 | Doxorubicin | 0.6 |
These findings indicate that this compound possesses significant cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent.
Mechanistic Studies
Further mechanistic studies revealed that the compound may exert its anticancer effects through the inhibition of tubulin polymerization, a critical process for cell division . This action aligns with the behavior observed in other thiazole derivatives, which have been documented to interfere with microtubule dynamics.
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile of this compound has been assessed using the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) framework. Computational models predict favorable absorption characteristics and moderate metabolic stability, which are essential for its development as a drug candidate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
